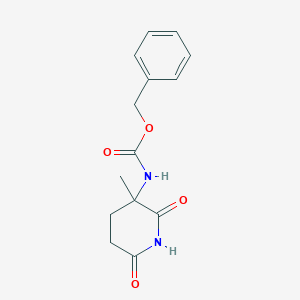

3-(Cbz-amino)-3-methylpiperidine-2,6-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O4 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

benzyl N-(3-methyl-2,6-dioxopiperidin-3-yl)carbamate |

InChI |

InChI=1S/C14H16N2O4/c1-14(8-7-11(17)15-12(14)18)16-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,16,19)(H,15,17,18) |

InChI Key |

YCONTJVZSJAVSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 3 Cbz Amino 3 Methylpiperidine 2,6 Dione

Reactions Involving the Piperidine-2,6-dione Core

The piperidine-2,6-dione ring system, also known as a glutarimide (B196013), contains an imide functionality that is a key site for chemical reactions. The nitrogen atom of the imide can be deprotonated to form an anion, which can then act as a nucleophile in various reactions.

One of the most common transformations is N-alkylation. This reaction typically involves treating the 3-(Cbz-amino)-3-methylpiperidine-2,6-dione with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the imide nitrogen. The resulting anion is then reacted with an alkyl halide or a similar electrophile to introduce an alkyl group onto the nitrogen atom. For example, reaction with benzyl (B1604629) bromide would yield the N-benzyl derivative.

Another important reaction is the modification of the carbonyl groups. While less common than N-alkylation, the carbonyls can undergo reactions such as reduction or addition of organometallic reagents. However, these reactions can sometimes lead to ring-opening, depending on the reaction conditions and the strength of the reagent used.

The acidity of the protons on the carbon atoms adjacent to the carbonyl groups (the α-carbons) is another feature of the piperidine-2,6-dione core. However, in the case of this compound, the C3 position is quaternary, meaning it has no protons to be abstracted. The protons at the C4 position can potentially be removed by a strong base, allowing for further functionalization at this position, although this can be challenging to achieve selectively.

| Reaction Type | Reagents | Product Description |

| N-Alkylation | Base (e.g., NaH, K2CO3), Alkyl halide (e.g., R-X) | N-alkylated piperidine-2,6-dione |

| N-Arylation | Palladium or Copper catalyst, Aryl halide | N-arylated piperidine-2,6-dione |

Modifications at the Cbz-amino Protecting Group

The Cbz (carboxybenzyl) group is a widely used protecting group for amines, and its removal is a key step in many synthetic sequences. The most common method for the deprotection of the Cbz group is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. This process cleaves the benzylic C-O bond, releasing the free amine and generating toluene (B28343) and carbon dioxide as byproducts.

Alternatively, the Cbz group can be removed under acidic conditions, for example, using HBr in acetic acid. This method, however, is harsher and may not be suitable for substrates with acid-labile functional groups.

Once the Cbz group is removed to yield the free amine, 3-amino-3-methylpiperidine-2,6-dione (B8074686), this primary amine can undergo a wide variety of reactions. These include acylation with acyl chlorides or anhydrides to form amides, reaction with sulfonyl chlorides to form sulfonamides, and reductive amination with aldehydes or ketones to form secondary or tertiary amines. These transformations allow for the introduction of a vast array of functional groups at the C3 position.

| Reaction Type | Reagents | Product Description |

| Cbz Deprotection (Hydrogenolysis) | H2, Pd/C | 3-amino-3-methylpiperidine-2,6-dione |

| Cbz Deprotection (Acidolysis) | HBr in Acetic Acid | 3-amino-3-methylpiperidine-2,6-dione hydrobromide salt |

| Acylation of the free amine | Acyl chloride (RCOCl), Base | N-acylated 3-amino-3-methylpiperidine-2,6-dione |

| Sulfonylation of the free amine | Sulfonyl chloride (RSO2Cl), Base | N-sulfonylated 3-amino-3-methylpiperidine-2,6-dione |

Derivatization at the Methyl Group and Other Peripheral Substituents

Direct functionalization of the methyl group at the C3 position of this compound is challenging due to the unactivated nature of the C-H bonds. Such transformations would typically require harsh radical conditions that could be incompatible with the other functional groups in the molecule.

However, if other peripheral substituents were present on the piperidine-2,6-dione ring, they could serve as handles for further derivatization. For instance, if a haloaryl group were attached to the imide nitrogen, this group could participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. These reactions would allow for the introduction of new carbon-carbon or carbon-nitrogen bonds, significantly increasing the molecular complexity of the scaffold.

Functionalization Strategies for Scaffold Diversification

The diversification of the this compound scaffold relies heavily on the strategic combination of the reactions described in the previous sections. A common approach involves the initial modification of the piperidine-2,6-dione core, followed by deprotection and subsequent functionalization of the C3-amino group.

For example, the imide nitrogen can first be alkylated with a functionalized alkyl halide, such as one containing a terminal alkyne or azide. This introduces a reactive handle that can be used for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Following this, the Cbz group can be removed, and the resulting free amine can be acylated or alkylated to introduce another element of diversity. This modular approach allows for the rapid generation of a library of compounds with diverse substituents at both the imide nitrogen and the C3-amino group.

Another strategy involves the use of bifunctional reagents that can react with two different sites on the molecule, potentially leading to the formation of macrocycles or bridged systems. The precise sequence and choice of reactions are critical for achieving the desired molecular architecture and for ensuring compatibility with the various functional groups present in the molecule.

Ring-Opening and Ring-Closing Reactions of the Piperidinedione Nucleus

The piperidine-2,6-dione ring can be opened under certain conditions. For instance, treatment with a strong base, such as sodium hydroxide, can lead to the hydrolysis of one or both of the amide bonds, resulting in the formation of a glutaric acid derivative. The outcome of the reaction (i.e., which amide bond is cleaved) can be influenced by the substituents on the ring and the reaction conditions.

Conversely, the piperidine-2,6-dione ring can be formed through ring-closing reactions. A common method is the cyclization of a substituted glutaric acid or a derivative thereof. For example, a glutamic acid derivative with the appropriate substituents at the C3 position could be activated (e.g., by forming an acid chloride or an active ester) and then reacted with an amine to form the piperidine-2,6-dione ring. The synthesis of this compound itself likely involves such a cyclization step at some point in the synthetic route.

These ring-opening and ring-closing reactions are fundamental to the synthesis and potential degradation pathways of this class of compounds. They also offer opportunities for further chemical manipulation, as the ring-opened products can be modified and then re-cyclized to generate novel analogs.

| Reaction Type | Reagents | Product Description |

| Ring-Opening (Hydrolysis) | Strong base (e.g., NaOH) or Strong acid (e.g., HCl) | Substituted glutaric acid derivative |

| Ring-Closing (Cyclization) | Activating agent (e.g., SOCl2), Amine | Piperidine-2,6-dione |

Role of 3 Cbz Amino 3 Methylpiperidine 2,6 Dione As a Synthetic Intermediate and Chemical Scaffold

Precursor in the Synthesis of Complex Organic Molecules

The primary role of 3-(Cbz-amino)-3-methylpiperidine-2,6-dione is to serve as a protected building block. In chemical synthesis, protecting groups like Cbz are temporarily installed on a reactive functional group, such as an amine, to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified.

The synthesis of complex molecules using this intermediate typically involves a deprotection step to reveal the free primary amine of 3-amino-3-methylpiperidine-2,6-dione (B8074686). This is commonly achieved through catalytic hydrogenation. For the related unmethylated compound, this process involves stirring with a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, which selectively cleaves the Cbz group to yield the free amine. chemicalbook.com Once deprotected, the now-reactive 3-amino-3-methylpiperidine-2,6-dione can participate in a variety of coupling reactions, such as condensation with anhydrides, to form more elaborate structures. nih.gov This strategy allows for the precise and efficient incorporation of the 3-methyl-glutarimide moiety into a final target molecule.

Building Block for Heterocyclic Compound Libraries

The deprotected form of this compound is an ideal starting point for the construction of heterocyclic compound libraries. Chemical libraries are large collections of distinct but structurally related compounds used in high-throughput screening to identify new drug leads.

By reacting the versatile 3-amino-3-methylpiperidine-2,6-dione core with a wide array of chemical reagents, a diverse library of novel derivatives can be rapidly synthesized. nih.gov For instance, reacting the amine with various substituted phthalic anhydrides would generate a library of 3-methyl-thalidomide analogs. nih.gov This modular approach enables chemists to systematically explore the structure-activity relationship (SAR) of the resulting compounds, investigating how different substituents on the phthalimide (B116566) portion of the molecule affect its biological activity. nih.govresearchgate.net This methodology is crucial for optimizing lead compounds in drug discovery.

Design and Synthesis of Ligands for Defined Molecular Targets (e.g., E3 Ligases, Cereblon)

The piperidine-2,6-dione ring is the fundamental structural motif responsible for binding to the protein Cereblon (CRBN). nih.govjst.go.jp CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govjst.go.jp The glutarimide (B196013) ring of IMiDs like thalidomide (B1683933) and pomalidomide (B1683931) fits into a specific binding pocket on CRBN, an interaction stabilized by key hydrogen bonds. researchgate.net

Introducing a methyl group at the 3-position of the glutarimide ring, as is present in the scaffold derived from this compound, creates stereoisomers (R and S) that can modulate the interaction with CRBN and subsequent biological activity. Studies on "methyl-pomalidomide" have shown that the stereochemistry of this methyl group significantly impacts the molecule's efficacy. For example, the S enantiomer (S-methyl-pomalidomide) was found to be more potent at inducing T-cell interleukin-2 (B1167480) (IL-2) production and competing for CRBN binding compared to the R enantiomer. researchgate.net This demonstrates that the 3-methylated scaffold can be used to fine-tune the biological activity of CRBN-binding ligands.

| Compound | Chirality at 3-position | T-cell IL-2 Production | CRBN Binding Competition |

|---|---|---|---|

| S-methyl-pomalidomide | S | More potent | More potent |

| R-methyl-pomalidomide | R | Less potent | Less potent |

Integration into Advanced Chemical Architectures (e.g., PROTACs and other degraders)

The ability of the glutarimide scaffold to recruit the CRBN E3 ligase has made it a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). nih.govrsc.org PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell. nih.gov They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. researchgate.net

The 3-amino-3-methylpiperidine-2,6-dione moiety, accessed from its Cbz-protected precursor, serves as a potent E3 ligase-recruiting ligand. rsc.orgnih.gov It is incorporated into the PROTAC structure to hijack the CRL4^CRBN^ complex. Once the PROTAC forms a ternary complex between the target protein and CRBN, the E3 ligase tags the target protein for destruction by the cell's proteasome. nih.govnih.gov The 3-methyl group on the glutarimide ring offers an additional point for chemical modification to optimize the PROTAC's properties, such as the stability and spatial orientation of the ternary complex, which are critical factors for achieving efficient and selective protein degradation. nih.gov

Molecular Recognition and Interaction Studies of 3 Cbz Amino 3 Methylpiperidine 2,6 Dione Analogues

Biochemical Characterization of Ligand-Target Interactions

The biochemical characterization of ligands is fundamental to understanding their therapeutic potential. For analogues of 3-(Cbz-amino)-3-methylpiperidine-2,6-dione, this involves a series of assays to determine their binding affinity, selectivity, and functional activity at their respective biological targets. The piperidine-2,6-dione core is a well-established motif in compounds targeting a range of receptors and enzymes.

Derivatives of piperidine-2,6-dione have been investigated for their activity as multireceptor atypical antipsychotics, showing potent interactions with dopamine (B1211576) D2, D3, and various serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT2C). nih.gov For instance, the unique pharmacological profile of some derivatives includes high affinity for these receptors while displaying low affinity for the histamine (B1213489) H1 receptor, which is a desirable trait to minimize side effects like weight gain. nih.gov

The functional consequence of these binding events is a critical aspect of their biochemical profile. For example, in behavioral models, certain piperidine-2,6-dione derivatives have been shown to inhibit apomorphine-induced climbing and MK-801-induced hyperactivity, suggesting antipsychotic potential without inducing extrapyramidal symptoms. nih.gov

The following table summarizes the receptor binding affinities for a representative piperidine-2,6-dione analogue.

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D2 | High |

| Dopamine D3 | High |

| Serotonin 5-HT1A | High |

| Serotonin 5-HT2A | High |

| Serotonin 5-HT2C | High |

| Histamine H1 | Low |

This table is illustrative and based on findings for potent piperidine-2,6-dione derivatives. Specific values for this compound are not publicly available.

Structural Biology Insights into Binding Modes (e.g., X-ray Crystallography of Ligand-Protein Co-crystals)

Structural biology provides a high-resolution view of how a ligand binds to its target protein, offering invaluable insights for rational drug design. While a specific co-crystal structure for this compound with a target protein is not publicly available, studies on related piperidine-based compounds can elucidate common binding motifs.

For example, X-ray crystallography studies of piperidine (B6355638) analogues with their targets often reveal key interactions. The piperidine ring can adopt various conformations (chair, boat, twist-boat) to fit optimally into a binding pocket. The substituents on the piperidine ring are crucial for establishing specific contacts, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues of the target protein.

In the absence of direct crystallographic data, molecular modeling and docking studies are frequently employed to predict the binding mode of compounds like this compound. These computational methods can help to rationalize observed structure-activity relationships and guide the synthesis of new, more potent analogues.

Allosteric Modulation Mechanisms at the Molecular Level

Allosteric modulation, where a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for fine-tuning receptor activity. This can lead to more selective and safer therapeutic agents.

While direct evidence for allosteric modulation by this compound is not documented, the potential for piperidine derivatives to act as allosteric modulators has been explored. For instance, 1-Piperidine Propionic Acid has been identified as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2). nih.gov Computational studies, including molecular docking and molecular dynamics simulations, suggest that this molecule binds to an allosteric pocket within the receptor. nih.gov

The mechanism of allostery often involves the ligand inducing a conformational change in the receptor that alters the affinity or efficacy of the orthosteric ligand. Key features for allosteric activity in some ligand classes include the presence of a secondary amine group and the length of an alkyl chain linker. mdpi.com These structural elements can influence how the molecule interacts with the allosteric binding site and transmits its modulatory effect.

Ligand Design Principles Derived from Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic understanding of how chemical structure correlates with biological activity. For analogues of this compound, SAR studies guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

The core piperidine-2,6-dione scaffold is a critical pharmacophore, as seen in molecules like thalidomide (B1683933), where the (S)-3-aminopiperidine-2,6-dione moiety is the key structural feature. nih.gov SAR studies on various piperidine-based compounds have revealed several important design principles:

Substituents on the Piperidine Ring: The nature and position of substituents on the piperidine ring significantly impact biological activity. For example, in a series of piperidine-based cocaine analogues, the size of the substituent on an oxadiazole ring attached to the piperidine core was found to directly influence the affinity for the dopamine transporter (DAT) and the ability to inhibit monoamine reuptake. nih.gov

Stereochemistry: The stereochemistry at chiral centers can be critical for activity. For instance, the R and S enantiomers of thalidomide exhibit different biological effects, highlighting the importance of the stereocenter at the 3-position of the piperidine-2,6-dione ring. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can lead to improved properties. In the development of piperidine-based analogues, oxadiazoles (B1248032) have been used as bioisosteres for ester groups, resulting in compounds with a longer duration of action. nih.gov

The synthesis of novel analogues often involves modifying the core structure and evaluating the impact on activity. For example, the synthesis of various 4β-aryl-1-methyl-3α-(3-substituted-1,2,4-oxadiazol-5-yl)piperidines has allowed for a systematic exploration of the SAR at the dopamine, norepinephrine, and serotonin transporters. nih.gov

The table below summarizes key SAR findings for piperidine-based compounds.

| Structural Modification | Effect on Biological Activity | Reference |

| Size of substituent on oxadiazole ring | Influences affinity for DAT and monoamine reuptake inhibition | nih.gov |

| Stereochemistry at C3 of piperidine-2,6-dione | Differentiates biological effects (e.g., thalidomide enantiomers) | nih.gov |

| Bioisosteric replacement of ester with oxadiazole | Can increase duration of action | nih.gov |

Future Research Directions and Unexplored Avenues for 3 Cbz Amino 3 Methylpiperidine 2,6 Dione Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 3,3-disubstituted piperidine-2,6-diones, particularly those with a quaternary stereocenter, presents a considerable synthetic challenge. Future research should prioritize the development of novel, efficient, and stereoselective synthetic routes to access 3-(Cbz-amino)-3-methylpiperidine-2,6-dione and its analogs.

Current synthetic strategies for similar piperidine (B6355638) derivatives often involve multi-step sequences that may lack efficiency or stereocontrol. google.com A key area for future investigation is the establishment of asymmetric synthetic methods to obtain enantiomerically pure forms of this compound. Given the stereospecific activity of related drugs like thalidomide (B1683933), where one enantiomer can have therapeutic effects while the other may be associated with toxicity, the ability to selectively synthesize the (R) or (S) enantiomer of this compound is of paramount importance. nih.gov

Promising avenues for exploration include the use of chemoenzymatic and biocatalytic approaches. The application of enzymes such as transaminases has shown success in the asymmetric synthesis of (R)-3-amino piperidine derivatives and could be adapted for the synthesis of the 3-methylated analog. scispace.com Furthermore, research into novel cyclization strategies that can efficiently construct the glutarimide (B196013) ring with the desired stereochemistry at the C3 position is warranted. Investigation into the influence of the Cbz protecting group on the cyclization reaction mechanism and yield, compared to other protecting groups, could lead to more optimized synthetic protocols. google.com

Table 1: Proposed Synthetic Research Directions

| Research Focus | Proposed Methodologies | Desired Outcome |

|---|---|---|

| Asymmetric Synthesis | Chemoenzymatic methods (e.g., transaminases), chiral auxiliaries, asymmetric catalysis. | Access to enantiomerically pure (R) and (S) isomers. |

| Efficient Cyclization | Microwave-assisted synthesis, flow chemistry, novel cyclization reagents. | Improved reaction times, yields, and scalability. |

Advanced Scaffold Derivatization for Fine-Tuning Molecular Recognition

The this compound scaffold is ripe for derivatization to create a diverse library of compounds for biological screening. The glutarimide moiety is known to be crucial for binding to proteins such as Cereblon (CRBN), an E3 ubiquitin ligase substrate receptor. nih.govnih.gov Future research should focus on how the unique substitutions on this scaffold—the C3-methyl group and the N-Cbz group—influence these molecular interactions.

Advanced derivatization strategies could involve modifications at several key positions:

The Cbz Group: The phenyl ring of the Cbz group can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to probe electronic and steric effects on binding affinity and selectivity. Alternatively, the entire Cbz group could be replaced with other aromatic or aliphatic functionalities to explore a wider chemical space.

The Glutarimide Nitrogen: While many derivatives of thalidomide focus on modifications to the phthalimide (B116566) group, exploring alkylation or arylation at the glutarimide nitrogen of this compound could yield novel compounds with altered binding properties. nih.gov

The Piperidine Ring: Although the C3 position is substituted, other positions on the piperidine-2,6-dione ring could be targeted for functionalization, though this would require more complex synthetic routes.

These derivatization efforts will be instrumental in fine-tuning the molecular recognition properties of the scaffold, potentially leading to the discovery of compounds with novel biological activities.

Deepening Mechanistic Understanding of Molecular Interactions

A significant gap in our knowledge is the mechanistic understanding of how this compound and its derivatives interact with biological macromolecules. Future research should employ a range of biophysical and structural biology techniques to elucidate these interactions.

A primary question is to determine the potential protein targets of this compound. Given its structural similarity to immunomodulatory drugs, proteins like Cereblon are logical starting points for investigation. googleapis.com Binding assays, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantify the binding affinity and thermodynamics of interaction.

Structural biology techniques, including X-ray crystallography and cryogenic electron microscopy (cryo-EM), will be crucial for obtaining high-resolution structural information of the compound in complex with its protein targets. This will reveal the specific atomic contacts and the role of the C3-methyl and Cbz groups in molecular recognition. A particularly interesting avenue is to investigate whether the Cbz group acts merely as a synthetic protecting group or if it actively participates in binding interactions. total-synthesis.com

Furthermore, the concept of "molecular glues," where a small molecule induces or stabilizes an interaction between two proteins, is highly relevant to the mechanism of thalidomide analogs. nih.gov Future studies should explore whether this compound or its derivatives can function as molecular glues, potentially redirecting the activity of E3 ubiquitin ligases to new substrate proteins.

Computational Design and Prediction of Novel Analogues with Desired Interaction Profiles

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel analogues based on the this compound scaffold. Future research should integrate computational design and prediction with synthetic efforts and biological testing.

Molecular docking simulations can be employed to predict the binding modes of this compound and its virtual derivatives to the active sites of potential protein targets. nih.gov These studies can help prioritize which derivatives to synthesize, saving time and resources. Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the compound and its protein complex, as well as the stability of the binding interactions.

In silico screening of large virtual libraries of compounds derived from the core scaffold can be performed to identify candidates with potentially improved binding affinity or selectivity. Computational methods can also be used to predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to guide the design of compounds with more favorable pharmacokinetic profiles. The conformational preferences of the piperidine-2,6-dione ring and the influence of the C3 substituents on its geometry can also be explored through computational analysis, providing a deeper understanding of the structure-activity relationship.

Table 2: Proposed Methodologies for Mechanistic and Computational Studies

| Research Area | Techniques and Approaches | Objective |

|---|---|---|

| Mechanistic Understanding | ||

| Target Identification | Proteomics, Affinity Chromatography | Identify protein binding partners. |

| Binding Characterization | SPR, ITC, NMR Spectroscopy | Quantify binding affinity and thermodynamics. |

| Structural Biology | X-ray Crystallography, Cryo-EM | Determine the 3D structure of compound-protein complexes. |

| Computational Design | ||

| Binding Mode Prediction | Molecular Docking | Predict the orientation and interactions of ligands in a protein's active site. |

| Dynamic Interaction Analysis | Molecular Dynamics (MD) Simulations | Study the stability and dynamics of ligand-protein complexes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.